Lactose N-(Phthalazin-8-yl)-hydrazone is a synthetic compound formed by the coupling of lactose, a disaccharide sugar, with phthalazin-8-yl hydrazine. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development and delivery systems. The molecular formula of Lactose N-(Phthalazin-8-yl)-hydrazone is , and it has a molecular weight of approximately 484.457 g/mol .
Lactose N-(Phthalazin-8-yl)-hydrazone can be synthesized through various chemical methods, including mechanochemical synthesis, which has been explored in recent studies for its efficiency in creating hydrazones from aldehydes and hydrazines . The compound is commercially available from various suppliers specializing in chemical reference materials .
In terms of classification, Lactose N-(Phthalazin-8-yl)-hydrazone falls under the category of hydrazones, which are compounds characterized by the presence of a hydrazone functional group (). It also contains a carbohydrate moiety (lactose), making it relevant in both organic chemistry and biochemistry.
The synthesis of Lactose N-(Phthalazin-8-yl)-hydrazone can be achieved through several methods. One effective approach involves the reaction of lactose with phthalazin-8-yl hydrazine under acidic conditions to facilitate the formation of the hydrazone linkage.
The molecular structure of Lactose N-(Phthalazin-8-yl)-hydrazone features a complex arrangement that includes:
OCC(O)C(O[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O)C(O)C(O)\C=N\Nc2nncc3ccccc23
InChI=1S/C20H28N4O10/c25-7-12(28)18(34-20...
Lactose N-(Phthalazin-8-yl)-hydrazone can participate in various chemical reactions typical for hydrazones, including:
The reactivity of the hydrazone group allows for further functionalization, which is valuable in synthetic organic chemistry and pharmaceutical applications.
The mechanism by which Lactose N-(Phthalazin-8-yl)-hydrazone exerts its effects involves:
Research into similar compounds suggests that such derivatives may exhibit anti-inflammatory or antimicrobial properties due to their structural characteristics .
Lactose N-(Phthalazin-8-yl)-hydrazone is typically characterized by:
Key chemical properties include:
Lactose N-(Phthalazin-8-yl)-hydrazone has potential applications in:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8